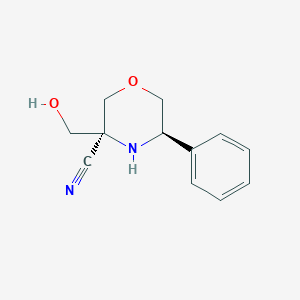
rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile, also known as rac-HPMC, is a chiral compound that has been widely used in scientific research. It is a morpholine derivative that has a hydroxymethyl group and a phenyl group attached to the carbon atom of the morpholine ring. Rac-HPMC has a unique stereochemistry that makes it an important building block for the synthesis of other chiral compounds.
作用機序
The mechanism of action of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the Mannich-type reaction used in its synthesis. Rac-HPMC may also act as a chiral auxiliary in asymmetric catalysis, where it helps to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound is relatively non-toxic and has low mutagenic potential. In addition, this compound has been shown to have good solubility in water and organic solvents, which makes it a useful compound for various applications.
実験室実験の利点と制限
One of the main advantages of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is its unique stereochemistry, which makes it an important building block for the synthesis of other chiral compounds. Rac-HPMC is also relatively non-toxic and has low mutagenic potential, which makes it a safe compound to work with in the laboratory. However, one of the limitations of this compound is that it is a racemic mixture, which means that it contains both enantiomers. This can make it difficult to study the specific effects of each enantiomer.
将来の方向性
There are several future directions for the study of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile. One direction is the development of new methods for the synthesis of chiral compounds using this compound as a building block. Another direction is the study of the specific effects of each enantiomer of this compound. In addition, this compound could be used as a starting material for the synthesis of new drugs with improved pharmacological properties. Finally, this compound could be used as a ligand in asymmetric catalysis to develop new methods for the synthesis of chiral compounds.
合成法
The synthesis of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile involves the reaction of 3-aminomorpholine with benzaldehyde and acetonitrile in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, which results in the formation of this compound as a racemic mixture. The stereochemistry of this compound is determined by the stereochemistry of the starting material, 3-aminomorpholine.
科学的研究の応用
Rac-HPMC has been used in various scientific research applications, including asymmetric synthesis, drug discovery, and catalysis. It is an important building block for the synthesis of other chiral compounds, such as chiral amino alcohols and chiral amines. Rac-HPMC has also been used as a ligand in asymmetric catalysis, which has led to the development of new methods for the synthesis of chiral compounds. In addition, rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile has been used in drug discovery as a scaffold for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
(3S,5R)-3-(hydroxymethyl)-5-phenylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-12(8-15)9-16-6-11(14-12)10-4-2-1-3-5-10/h1-5,11,14-15H,6,8-9H2/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYURHFJZRQFAC-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CO1)(CO)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@](CO1)(CO)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

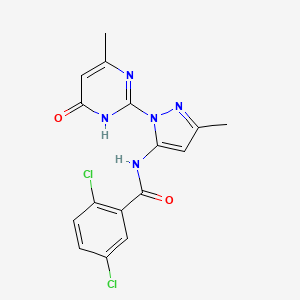
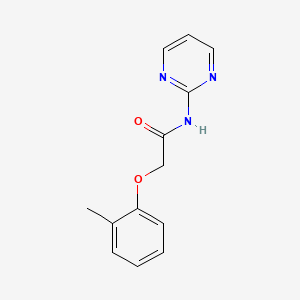


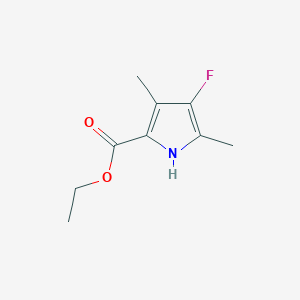
![Acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide](/img/structure/B2786371.png)
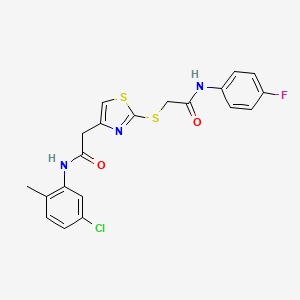

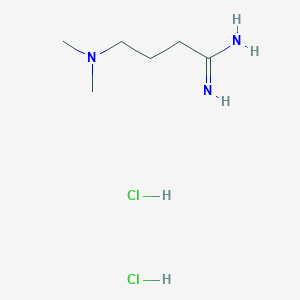
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2786375.png)
![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)
